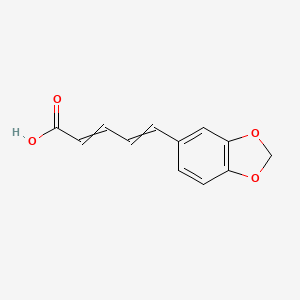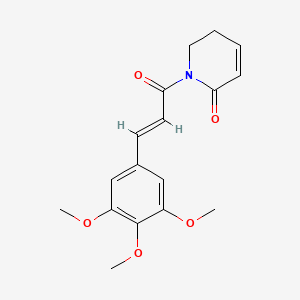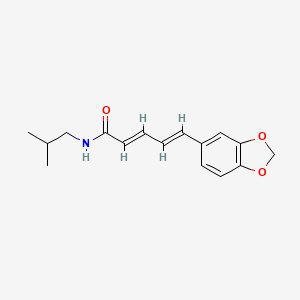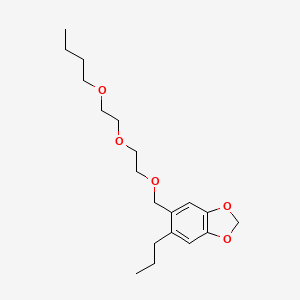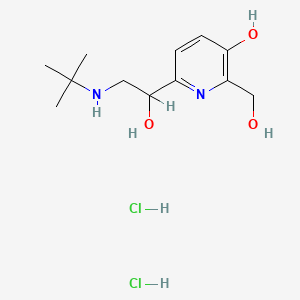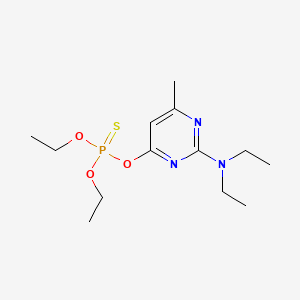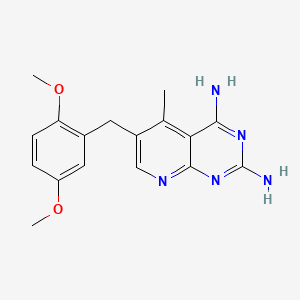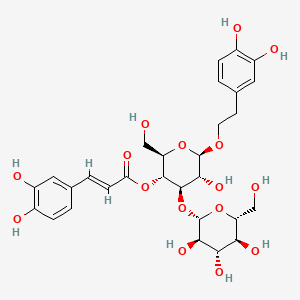
Plantamajoside
描述
车前苦苷是一种苯丙烷类糖苷,可从多种植物中提取,包括车前草(Plantago asiatica L.)和地黄(Rehmannia glutinosa)。它是一种具有生物活性的咖啡酸糖酯衍生物,以其多样的生物学功能和显著的治疗潜力而闻名。 车前苦苷具有抗肿瘤、抗炎、利尿、伤口愈合、抗哮喘、保肝、抗衰老和神经保护作用 .
科学研究应用
车前苦苷在各个领域具有广泛的科学研究应用:
作用机制
车前苦苷通过各种分子靶点和途径发挥其作用。它作用于广泛的信号通路,以提供其治疗效果。 例如,它通过调节凋亡因子(如 caspase-3、caspase-9、聚腺苷二磷酸核糖聚合酶、Bax 和 Bcl-2)的表达水平来抑制凋亡 . 此外,车前苦苷调节基质金属蛋白酶的活性,基质金属蛋白酶在肿瘤转移中起着至关重要的作用 .
生化分析
Biochemical Properties
It serves as an antioxidant and protects plants from ultraviolet light . It acts on a wide range of signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects .
Cellular Effects
Plantamajoside has a wide range of biological applications and pharmacological potential . It inhibits the production of pro-inflammatory cytokines such IL-6, IL-1β, TNF-α, and MCP-1 in glyceraldehyde-induced AGEs in a dose-dependent manner by inhibiting the PI3K/Akt and NF-κB signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It interacts with a wide range of signaling pathways to provide its diverse biological functions . For example, it inhibits the PI3K/Akt and NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .
Temporal Effects in Laboratory Settings
This compound has a very low oral toxicity in rats, which was found to be greater than 2000 mg/kg This suggests that it is relatively stable and does not degrade quickly in biological systems
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in a variety of metabolic pathways due to its interactions with a wide range of signaling pathways
准备方法
合成路线和反应条件
车前苦苷可以通过多种方法合成,包括从植物来源提取和化学合成。提取过程通常涉及使用乙醇或甲醇等溶剂从植物材料中分离化合物。 提取后的化合物然后使用高效液相色谱 (HPLC) 和薄层色谱 (TLC) 等技术进行纯化 .
工业生产方法
车前苦苷的工业生产涉及从植物来源进行大规模提取,然后进行纯化和结晶。 该过程可能包括使用先进技术,例如高效离心分配色谱和毛细管电泳-胶束电动色谱 .
化学反应分析
反应类型
车前苦苷会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用试剂和条件
车前苦苷反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,包括特定的温度和 pH 值 .
主要产物形成
车前苦苷反应形成的主要产物包括具有增强生物活性的衍生物。 例如,车前苦苷的氧化可导致形成具有增强抗炎特性的化合物 .
相似化合物的比较
车前苦苷通常与其他苯丙烷类糖苷(如毛蕊花糖苷(毛地黄苷))进行比较。 这两种化合物都表现出广泛的生物学作用,包括抗氧化和抗炎活性 . 车前苦苷的独特之处在于它能够提供广泛的治疗效果,包括抗肿瘤、心血管保护、抗糖尿病、利尿、伤口愈合、抗哮喘、保肝、抗衰老和神经保护作用 .
类似化合物列表
- 毛蕊花糖苷(毛地黄苷)
- 连翘苷
- 异毛蕊花糖苷
- 紫锥菊苷
车前苦苷独特的生物活性组合和治疗潜力使其成为科学研究和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLPDKISUVNR-QJEHNBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317348 | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-68-6 | |
| Record name | Plantamajoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plantamajoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does plantamajoside exert its biological effects at the cellular level?
A1: this compound has been shown to interact with various signaling pathways, influencing cellular processes like proliferation, apoptosis, migration, and invasion. Specifically, research indicates this compound can:
- Inhibit the PI3K/AKT pathway [, , , , , ]: This pathway plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3K/AKT, this compound may suppress tumor cell proliferation and induce apoptosis.
- Modulate the NF-κB pathway [, , , , , ]: The NF-κB pathway is involved in inflammatory and immune responses. This compound's ability to regulate this pathway may contribute to its anti-inflammatory effects observed in various disease models.
- Regulate the MAPK pathway [, , , , ]: This pathway is involved in cellular responses to stress and growth factors. This compound's modulation of MAPK signaling could contribute to its anti-inflammatory and anti-tumor effects.
- Inhibit HDAC2 activity []: This suggests a potential role in epigenetic regulation and neuroprotection, as seen in a Parkinson's disease model.
Q2: What evidence suggests this compound could be beneficial for specific diseases?
A2: Preclinical studies using cell cultures and animal models have shown promising results for this compound in various disease contexts:
- Cancer [, , , , , , ]: this compound has exhibited anti-tumor effects in models of gastric cancer, acute myeloid leukemia, hepatic carcinoma, and malignant melanoma. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.
- Diabetes and diabetic complications [, , , ]: Studies have shown this compound can improve glucose and lipid metabolism, potentially benefiting diabetes management. Additionally, it has demonstrated protective effects against diabetic complications like nephropathy.
- Inflammatory diseases [, ]: Research suggests that this compound possesses anti-inflammatory properties, showing potential for treating conditions like osteoarthritis and sepsis.
- Cardiovascular diseases [, ]: this compound has exhibited protective effects against cardiac fibrosis and hypertension in animal models, suggesting potential for treating cardiovascular diseases.
- Neurodegenerative diseases []: In a Parkinson's disease model, this compound showed potential for protecting substantia nigra neurons from damage, suggesting a possible application in neurodegenerative disorders.
Q3: How does this compound impact wound healing?
A3: this compound may enhance wound healing by:
- Promoting angiogenesis []: Angiogenesis, the formation of new blood vessels, is essential for wound repair.
- Enhancing epithelialization and granulation []: These processes are crucial for closing the wound and forming new tissue.
Q4: Does this compound exhibit any effect on the immune system?
A4: Research suggests that this compound might modulate immune responses through:
- Regulating cytokine production [, , ]: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response.
- Inhibiting immune cell activation []: Studies have shown that this compound can suppress the activation of immune cells like microglia, which play a role in inflammation and neurodegeneration.
Q5: What is the chemical structure of this compound?
A5: this compound is a phenylethanoid glycoside. Its structure consists of a phenylethyl moiety linked to a disaccharide core comprising two glucose units. One glucose unit is esterified with caffeic acid.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C32H38O19 and its molecular weight is 726.6 g/mol.
Q7: How is this compound typically identified and quantified?
A7: Several analytical techniques are employed for the characterization and quantification of this compound:
- High-performance liquid chromatography (HPLC) [, , , , ]: HPLC is widely used for separating and quantifying this compound in plant extracts and biological samples.
- Thin-layer chromatography (TLC) [, , ]: TLC is a simpler method for the initial identification of this compound based on its characteristic retention factor (Rf) value.
- Ultra-high performance liquid chromatography coupled with tandem quadrupole mass spectrometry (UHPLC-MS/MS) []: This technique offers high sensitivity and selectivity for quantifying this compound in complex matrices like plasma.
- Nuclear magnetic resonance (NMR) spectroscopy [, ]: NMR is employed to confirm the structure and elucidate the stereochemistry of this compound.
Q8: Are there any specific challenges in extracting and purifying this compound?
A8: Extracting and purifying this compound can be challenging due to its polar nature and the presence of similar compounds in plant extracts. Techniques like:
- Solvent extraction [, , , ]: Utilizing different solvent polarities to isolate this compound from plant material.
- Column chromatography [, , ]: Employing various stationary phases like silica gel, Sephadex LH-20, and ODS to separate this compound based on polarity and size.
- High-speed counter-current chromatography []: A liquid-liquid partitioning technique that offers efficient separation based on the differential partitioning of compounds between two immiscible liquid phases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


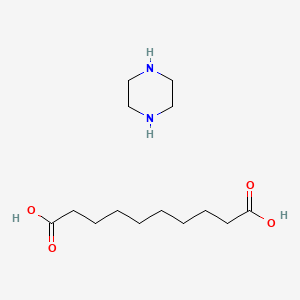
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)
